molecular formula C12H24O3 B1240747 (R)-4-hydroxylauric acid

(R)-4-hydroxylauric acid

Cat. No. B1240747
M. Wt: 216.32 g/mol
InChI Key: UZNDHCZORMBARB-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-4-hydroxylauric acid is an optically active form of 4-hydroxylauric acid having (R)-configuration. It is an enantiomer of a (S)-4-hydroxylauric acid.

Scientific Research Applications

Biosynthesis and Biopolymer Production

  • Methane-Based Biosynthesis: (R)-4-hydroxylauric acid and related compounds are explored for biosynthesis using engineered Methylosinus trichosporium OB3b. This study demonstrates the synthesis of 4-Hydroxybutyrate (a structurally similar compound) from methane, contributing to biopolymer production such as polyhydroxyalkanoates (Nguyen & Lee, 2021).

Pharmacological and Biological Activities

  • Pharmacological Effects of Related Compounds: p-Coumaric acid (4-hydroxycinnamic acid), which is structurally related to (R)-4-hydroxylauric acid, exhibits various bioactivities such as antioxidant, anti-cancer, antimicrobial, and anti-inflammatory activities. This review highlights the diverse applications and benefits of such compounds (Pei et al., 2016).

Analytical Methods and Characterization

  • Analytical Methods for Similar Compounds: Research on p-Coumaric acid provides insights into the analytical methods suitable for quantifying similar compounds, like (R)-4-hydroxylauric acid. These methods are crucial for understanding their pharmacokinetic properties and potential applications (Ferreira et al., 2019).

Biotechnological Applications

  • Versatile Platform Intermediate: 4-Hydroxybenzoic acid, a compound similar to (R)-4-hydroxylauric acid, is emerging as a valuable intermediate for producing high-value bioproducts with applications in food, cosmetics, pharmacy, and more. This research could provide a framework for the utilization of (R)-4-hydroxylauric acid in similar applications (Wang et al., 2018).

High-Throughput Screening for Improved Biosynthesis

  • Improved Biosynthesis Screening: High-throughput screening methods for compounds like (R)-2-(4-hydroxyphenoxy)propionic acid can inform strategies for enhancing the biosynthesis of (R)-4-hydroxylauric acid and related compounds. This approach is vital for developing efficient production methods in microbial cell factories (Hu et al., 2019).

properties

Product Name

(R)-4-hydroxylauric acid

Molecular Formula

C12H24O3

Molecular Weight

216.32 g/mol

IUPAC Name

(4R)-4-hydroxydodecanoic acid

InChI

InChI=1S/C12H24O3/c1-2-3-4-5-6-7-8-11(13)9-10-12(14)15/h11,13H,2-10H2,1H3,(H,14,15)/t11-/m1/s1

InChI Key

UZNDHCZORMBARB-LLVKDONJSA-N

Isomeric SMILES

CCCCCCCC[C@H](CCC(=O)O)O

Canonical SMILES

CCCCCCCCC(CCC(=O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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